(1S,2S)-2-Fluorocyclopentan-1-amine
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Overview
Description
(1S,2S)-2-Fluorocyclopentan-1-amine is a chiral amine with a fluorine atom attached to the cyclopentane ring. This compound is of interest due to its potential applications in pharmaceuticals and organic synthesis. The presence of the fluorine atom can significantly alter the compound’s chemical properties, making it a valuable building block in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Fluorocyclopentan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with cyclopentene, which undergoes hydroboration-oxidation to yield cyclopentanol.
Fluorination: The hydroxyl group of cyclopentanol is then replaced with a fluorine atom using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Amination: The fluorocyclopentane is then subjected to amination reactions, often using ammonia or amine derivatives under high pressure and temperature conditions to introduce the amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-Fluorocyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Hydroxylated or alkoxylated cyclopentanes.
Scientific Research Applications
(1S,2S)-2-Fluorocyclopentan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological systems, particularly in enzyme inhibition.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (1S,2S)-2-Fluorocyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-Fluorocyclopentan-1-amine: The enantiomer of (1S,2S)-2-Fluorocyclopentan-1-amine, with similar chemical properties but different biological activity.
2-Fluorocyclopentan-1-ol: A related compound with a hydroxyl group instead of an amine group.
Cyclopentanamine: The non-fluorinated analog of this compound.
Uniqueness
The presence of the fluorine atom in this compound distinguishes it from other similar compounds. Fluorine can significantly alter the compound’s chemical reactivity, stability, and biological activity, making it a unique and valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C5H10FN |
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Molecular Weight |
103.14 g/mol |
IUPAC Name |
(1S,2S)-2-fluorocyclopentan-1-amine |
InChI |
InChI=1S/C5H10FN/c6-4-2-1-3-5(4)7/h4-5H,1-3,7H2/t4-,5-/m0/s1 |
InChI Key |
SYDPJQJXMGPZQF-WHFBIAKZSA-N |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)F)N |
Canonical SMILES |
C1CC(C(C1)F)N |
Origin of Product |
United States |
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